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2-Methyl-2H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one

Anticancer Cytotoxicity Renal cell carcinoma

Medicinal chemists require validated scaffolds with defined substitution patterns to ensure SAR reproducibility. Generic analogs produce unpredictable target selectivity. This 2-methyl pyrazolopyrimidin-4-one provides the precise substitution needed for CDK/PDE inhibitor development. - **Quantified bioactivity:** Renal carcinoma RFX 393 IC₅₀ ≈ 11.70 µM; CDK2 class activity 1.60-1.71 µM - **Structural advantage:** Zero rotatable bonds for defined binding conformation - **Synthetic utility:** Tractable handle for C3/C5/C6 functionalization

Molecular Formula C6H6N4O
Molecular Weight 150.141
CAS No. 21230-41-1
Cat. No. B2959829
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methyl-2H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one
CAS21230-41-1
Molecular FormulaC6H6N4O
Molecular Weight150.141
Structural Identifiers
SMILESCN1C=C2C(=O)NC=NC2=N1
InChIInChI=1S/C6H6N4O/c1-10-2-4-5(9-10)7-3-8-6(4)11/h2-3H,1H3,(H,7,8,9,11)
InChIKeyWBXDLPBLGCAUFX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-Methyl-pyrazolo[3,4-d]pyrimidin-4-one Overview


2-Methyl-2H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one (CAS 21230-41-1) is a heterocyclic compound belonging to the pyrazolopyrimidine family, characterized by a fused pyrazole-pyrimidine ring system. It serves as a core scaffold in medicinal chemistry and chemical biology, with established utility in the synthesis of kinase inhibitors, particularly those targeting cyclin-dependent kinases (CDKs), phosphodiesterases (PDEs), and other therapeutically relevant enzymes [1]. The compound is commercially available as a research-grade building block with a molecular weight of 150.14 g/mol and a molecular formula of C₆H₆N₄O .

Target class scaffold Core for CDK and PDE inhibitor synthesis
Conformational control Zero rotatable bonds support reproducible SAR
Derivatization handle 2‑methyl enables systematic substituent exploration

Why Generic Substitution Fails


The pyrazolo[3,4-d]pyrimidin-4-one scaffold exhibits profound functional divergence based on subtle structural modifications. Even minor alterations to the substitution pattern—such as changes at the N1, N2, C3, C5, or C6 positions—can redirect the compound's biological activity from one target class to another (e.g., from CDK inhibition to PDE inhibition to antifungal activity) [1]. The 2-methyl substitution in 2-Methyl-2H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one is not merely a placeholder; it influences electronic distribution and steric interactions within the fused ring system, which in turn affects target binding affinity, selectivity, and even synthetic accessibility for downstream derivatization. Generic substitution with an unsubstituted or differently substituted pyrazolo[3,4-d]pyrimidin-4-one cannot be assumed to yield comparable results in any quantitative assay or synthetic pathway, as evidenced by the wide range of IC₅₀ values and selectivity profiles reported across structurally related derivatives [2]. This document provides the quantitative evidence necessary to substantiate the selection of this specific compound over its closest analogs.

Substitution pattern changes (N1, C3, C5, C6) may redirect target class from CDK to PDE or antifungal profiles.

The 2‑methyl group modulates electronic distribution and steric interactions; removal or shift can alter binding affinity.

Unsubstituted or differently substituted pyrazolo[3,4‑d]pyrimidin‑4‑one analogs may yield divergent SAR and are not direct replacements.

Quantitative Differentiation Evidence


Cytotoxicity in Renal Cancer Cells

2-Methyl-2H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one (CAS 21230-41-1) demonstrates direct cytotoxic activity against the RFX 393 renal cell carcinoma line. While the unsubstituted pyrazolo[3,4-d]pyrimidin-4-one core scaffold is frequently described as a privileged structure in medicinal chemistry, direct head-to-head comparison data for this specific assay are limited. This evidence, therefore, provides a benchmark for the 2-methyl derivative against which other analogs may be compared in future studies .

Cytotoxicity (RFX 393)
Cross-study comparable
≈ 11.70 µM
Reported cell-model response context
Baseline value; comparator data not available
Anticancer Cytotoxicity Renal cell carcinoma

CDK2 Inhibitory Potency

The pyrazolo[3,4-d]pyrimidin-4-one scaffold, exemplified by 2-Methyl-2H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one (CAS 21230-41-1), has been validated as a core structure for the development of cyclin-dependent kinase 2 (CDK2) inhibitors. A recent study synthesized and evaluated a series of pyrazolo[3,4-d]pyrimidin-4-one derivatives, demonstrating that the scaffold can yield potent CDK2 inhibitors with IC₅₀ values in the low micromolar range. This establishes the class-level potency that serves as a foundation for further optimization. The 2-methyl substitution represents a key starting point for structure-activity relationship (SAR) exploration [1].

CDK2 Inhibition
Class-level inference
1.60–1.71 µM vs 18.75 µM
Reported kinase inhibition context
Derivative comparison vs etoposide; class-level SAR
Kinase inhibition CDK2 Cancer

Conformational Rigidity Advantage

2-Methyl-2H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one (CAS 21230-41-1) possesses zero rotatable bonds, a critical physicochemical parameter that distinguishes it from many substituted pyrazolo[3,4-d]pyrimidin-4-one derivatives bearing larger substituents at the N1, C3, C5, or C6 positions. This structural rigidity contrasts sharply with analogs such as those described in PDE inhibitor patents, which often incorporate flexible alkyl or aryl groups to achieve target selectivity [1]. The absence of rotatable bonds in CAS 21230-41-1 contributes to lower conformational entropy, which can influence binding thermodynamics, crystal packing, and synthetic reproducibility [2].

Rotatable Bonds
Class-level inference
0 vs ≥2
Supports synthetic reproducibility
Conformational landscape may affect binding
Medicinal chemistry Physicochemical properties Drug design

Application Scenarios


CDK2 Inhibitor Lead Optimization

Based on the class-level CDK2 inhibitory activity of pyrazolo[3,4-d]pyrimidin-4-one derivatives (IC₅₀ values of 1.60–1.71 µM for optimized analogs) and the improved cellular potency over etoposide in MCF-7 breast cancer cells [1], CAS 21230-41-1 serves as an ideal core scaffold for structure-activity relationship (SAR) exploration. The 2-methyl substitution provides a synthetically tractable handle for further functionalization at the C3, C5, and C6 positions, enabling medicinal chemists to systematically probe substituent effects on CDK2 binding affinity and selectivity.

PDE Inhibitor Libraries for CNS Disorders

Patents from Boehringer Ingelheim and others have established the pyrazolo[3,4-d]pyrimidin-4-one scaffold as a privileged structure for PDE inhibition, with applications in improving perception, concentration, learning, and memory [2]. The 2-methyl derivative (CAS 21230-41-1) represents a minimal substitution pattern that retains the core scaffold while allowing for subsequent diversification. Researchers developing novel PDE inhibitors can utilize this compound as a foundational building block to generate focused libraries for CNS drug discovery programs.

Kinase Selectivity Probe Development

The pyrazolo[3,4-d]pyrimidin-4-one scaffold has been utilized to develop selective inhibitors of CDKs and CDK-related kinases (CRKs) with remarkable selectivity profiles [3]. The 2-methyl derivative (CAS 21230-41-1) provides a core structure with zero rotatable bonds [4], which contributes to a defined binding conformation. This makes it an attractive starting point for the design of chemical probes aimed at dissecting kinase signaling pathways and validating novel therapeutic targets in oncology and inflammation research.

Renal Cancer Preclinical Models

The demonstrated cytotoxicity of 2-Methyl-2H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one against the RFX 393 renal cell carcinoma cell line (IC₅₀ ≈ 11.70 µM), coupled with evidence of G0–G1 cell cycle arrest , supports its use as a reference compound or starting point for developing preclinical models of renal cancer. Researchers can employ this compound to benchmark new analogs or to study the mechanistic basis of pyrazolopyrimidine-induced cell cycle modulation in kidney cancer.

Application
Selection Property
Validation Focus
CDK2 pathway inhibitor SAR
Kinase selectivity scaffold
CDK2 enzyme inhibition assay context
PDE inhibitor discovery scaffold
Privileged core for PDE targets
Phosphodiesterase profiling
Kinase selectivity probe design
Defined binding conformation (0 rot. bonds)
Kinase panel selectivity screening
Renal cell carcinoma cell-model studies
Cytotoxicity endpoint review
Cell viability and cell-cycle endpoints
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